Chlorothalonil

Descripción

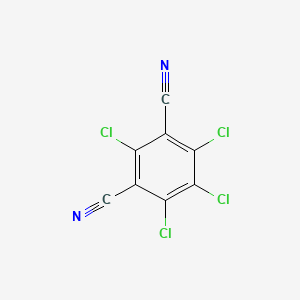

Structure

3D Structure

Propiedades

IUPAC Name |

2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRQQGFGUEAVUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl4N2 | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020319 | |

| Record name | Chlorothalonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorothalonil appears as colorless crystals or granules or light gray powder. Melting point 250-251 °C. No odor when pure; technical grade has a slightly pungent odor. A fungicide formulated as water-dispersible granules, wettable powder, or dust., Colorless or white odorless solid; [HSDB] White solid; Formulated in the form of dust, granular, wettable powder, dry flowable, flowable concentrate, impregnated material, and ready-to-use; [Reference #2], ODOURLESS COLOURLESS CRYSTALS. | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothalonil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

662 °F at 760 mmHg (NTP, 1992), 350 °C | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 0.1 mg/mL at 70 °F (NTP, 1992), In water, 0.81 mg/L at 25 °C, Soluble in benzene, Solubility (g/L, 25 °C): 20.9 acetone; 22.4 1,2-dichloroethane; 13.8 ethyl acetate; 0.2 n-heptane; 1.7 methanol; 74.4 xylene, Solubility in water, g/100ml at 25 °C: | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.7 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.732 at 20 °C, Relative density (water = 1): 1.8 | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

less than 0.01 mmHg at 104 °F ; 9.2 mmHg at 338.7 °F (NTP, 1992), 0.00000057 [mmHg], 5.7X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 40 °C: | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothalonil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Technical-grade chlorothalonil was reported to contain the following cmpd (avg %): chlorothalonil, 97.6; tetrachlorophthalonitrile, less than 0.1; tetrachloroterephthalonitrile, 0.5; pentachlorobenzonitrile, 1.2; partially chlorinated dicyanobenzenes (all isomers), 0.4; unchlorinated dicyanobenzenes (all isomers), 0.3; matter insoluble in xylene, 0.2., The chlorothalonil September 1984 Registration Standard required that levels of hexachlorobenzene (HCB), a recognized impurity in technical chlorothalonil, must be at or below 0.05% (500 ppm) for registration or reregistration of the products ..., A June 1987 Data Call-In (DCI) required data concerning polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs) in technical chlorothalonil. Although additional data are required concerning the levels of PCDDs/PCDFs in chlorothalonil, initial studies indicate that PCDFs are present in the Veterans Ilex technical, and that no PCDDs/PCDFs are present at levels at or above the Agency-specified /limits of quantification/ (LOQs) in the GB Biosciences technical chlorothalonil... . | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, WHITE CRYSTALLINE SOLID | |

CAS No. |

1897-45-6 | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorothalonil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorothalonil [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarbonitrile, 2,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorothalonil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorothalonil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROTHALONIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J718M71A7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

482 to 484 °F (NTP, 1992), 252.1 °C, 250-251 °C | |

| Record name | CHLOROTHALONIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROTHALONIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROTHALONIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

chlorothalonil mechanism of action on fungal glutathione S-transferase

An In-Depth Technical Guide on the Core Mechanism of Action of Chlorothalonil on Fungal Glutathione S-Transferase

Introduction

This compound (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1][2] Its efficacy stems from its multi-site mode of action, which presents a low risk for the development of fungal resistance.[3] A primary target of this compound within the fungal cell is the glutathione-dependent detoxification system, with Glutathione S-Transferases (GSTs) playing a central role.

GSTs are a family of enzymes crucial for cellular detoxification, protecting organisms from xenobiotics and oxidative stress by catalyzing the conjugation of the reduced form of glutathione (GSH) to electrophilic substrates.[4] In fungi, this system is a key defense against fungicides. This compound's mechanism of action involves the rapid depletion of the intracellular glutathione pool, leading to the inactivation of essential sulfhydryl-containing enzymes and subsequent disruption of cellular metabolism, ultimately resulting in cell death.[5][6][7]

This technical guide provides a detailed examination of the molecular interactions between this compound and the fungal GST system. It covers the chemical mechanism, presents key quantitative findings, details relevant experimental protocols, and provides visual diagrams to illustrate the core processes.

Core Mechanism of Action: Glutathione Depletion

The fungitoxicity of this compound is primarily attributed to its reaction with intracellular thiols, particularly glutathione.[5][8] This process is often, though not exclusively, catalyzed by Glutathione S-Transferases.

Chemical Reaction Pathway

This compound is an electrophilic molecule due to the presence of four electron-withdrawing chlorine atoms on the benzene ring. This makes it susceptible to nucleophilic attack. The core reaction is a nucleophilic aromatic substitution (SNAr) where the thiolate anion (GS⁻) of glutathione attacks the aromatic ring of this compound, displacing a chlorine atom.[2][5]

The reaction proceeds as follows:

-

GST-Mediated Activation : GST binds to both glutathione and this compound. The enzyme's active site facilitates the deprotonation of the thiol group of GSH, forming the more nucleophilic thiolate anion (GS⁻).

-

Nucleophilic Attack : The GS⁻ attacks one of the carbon atoms bearing a chlorine atom on the this compound ring.

-

Formation of Conjugates : This attack leads to the formation of a covalent bond between the sulfur atom of glutathione and the carbon atom of the this compound ring, with the concurrent displacement of a chloride ion (Cl⁻). This process can occur sequentially, leading to the formation of mono-, di-, and even tri-glutathione conjugates of this compound, as has been demonstrated in studies with bacterial GST.[1][9][10] The tri-glutathione conjugate appears to be the final metabolite in this biotransformation pathway.[1][9]

Caption: Reaction of this compound with Glutathione catalyzed by GST.

Consequences of Glutathione Depletion

The extensive conjugation of glutathione to this compound rapidly depletes the intracellular pool of reduced GSH.[5][6] This has two major downstream effects:

-

Inhibition of Glutathione-Dependent Enzymes : Many essential metabolic enzymes rely on a steady supply of reduced glutathione to function. The depletion of GSH inhibits these enzymes, crippling cellular processes like respiration.[6][7] For example, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis, is known to be inhibited by this compound through reaction with its critical sulfhydryl groups.[5][11]

-

Increased Oxidative Stress : Glutathione is the primary intracellular antioxidant, responsible for neutralizing reactive oxygen species (ROS). A significant reduction in GSH levels leaves the fungal cell vulnerable to oxidative damage to proteins, lipids, and DNA, contributing to cytotoxicity.[12]

This multi-pronged attack—depleting the primary detoxification agent while simultaneously inhibiting crucial metabolic enzymes—underlies the potent and broad-spectrum activity of this compound.

Caption: Overall mechanism of this compound-induced fungal toxicity.

Quantitative Data on this compound's Effects

While the qualitative mechanism is well-established, specific kinetic data for this compound's interaction with purified fungal GSTs are not extensively detailed in the reviewed literature. However, related quantitative findings highlight the fungicide's potent effects.

| Parameter | Finding | Organism/System | Significance | Reference |

| Enzyme Inhibition | Non-competitive inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) with a Ki of 0.42 µM. | Yeast | Demonstrates potent inhibition of a key metabolic thiol-dependent enzyme. | [11] |

| Metabolite Formation | Rapid formation of mono-, di-, and tri-glutathione conjugates confirmed. | Ochrobactrum anthropi (bacterial GST) | Shows the extensive and sequential conjugation of GSH to this compound, leading to depletion. | [1][9] |

| Cellular GSH Levels | Significant depletion of glutathione levels observed upon exposure. | Marine Bivalves | Confirms that GSH depletion is a primary consequence of this compound exposure in a biological system. | [12] |

| Synergistic Activity | The GST inhibitor diethyl maleate (DEM) showed synergistic fungicidal activity with this compound. | Rhizoctonia solani | Provides evidence that GST-mediated detoxification is a key factor in fungal tolerance to this compound. | [13] |

Experimental Protocols

Investigating the interaction between this compound and fungal GST requires specific biochemical assays. The following are detailed protocols for key experiments.

Protocol: GST Activity and Inhibition Assay (Spectrophotometric)

This protocol measures GST activity by monitoring the conjugation of GSH to the model substrate 1-chloro-2,4-dinitrobenzene (CDNB). The product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.[14][15]

A. Principle: The rate of increase in absorbance at 340 nm is directly proportional to the GST activity. An inhibitor like this compound will reduce this rate.

B. Reagents and Materials:

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

Reduced glutathione (GSH) stock solution (e.g., 50 mM in buffer)

-

CDNB stock solution (e.g., 50 mM in ethanol)

-

This compound stock solution (in a suitable solvent like DMSO, with serial dilutions)

-

Purified fungal GST enzyme or fungal cell lysate

-

UV-Vis spectrophotometer with temperature control (e.g., 25°C)

-

96-well UV-transparent microplate or quartz cuvettes

C. Procedure:

-

Reaction Mixture Preparation: In each well of the microplate, prepare the reaction mixture. A typical 200 µL reaction would include:

-

170 µL of 100 mM potassium phosphate buffer (pH 6.5)

-

10 µL of fungal GST enzyme solution (at a concentration determined during assay optimization)

-

10 µL of this compound dilution (or solvent control)

-

-

Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Add 10 µL of GSH stock solution to achieve a final concentration of 1-2 mM.

-

Initiation of Reaction: Start the reaction by adding 10 µL of CDNB stock solution to achieve a final concentration of 1 mM.

-

Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.

-

Caption: Experimental workflow for a GST inhibition assay.

Protocol: LC-MS Analysis of this compound-GSH Conjugates

This protocol outlines the method for identifying the products of the GST-catalyzed reaction between this compound and GSH.[1][9]

A. Principle: Liquid Chromatography (LC) separates the components of the reaction mixture, and Mass Spectrometry (MS) identifies them based on their mass-to-charge ratio (m/z), confirming the formation of conjugates.

B. Reagents and Materials:

-

Completed reaction mixture from a GST assay (scaled up)

-

Trichloroacetic acid (TCA) or acetonitrile to stop the reaction and precipitate the protein

-

LC-MS grade water and acetonitrile with 0.1% formic acid (mobile phases)

-

C18 reverse-phase HPLC column

-

High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap)

C. Procedure:

-

Enzymatic Reaction: Set up a larger volume reaction (e.g., 1-5 mL) as described in Protocol 4.1 but without CDNB. Allow the reaction to proceed for a set time (e.g., 30-60 minutes).

-

Reaction Quenching: Stop the reaction by adding TCA to a final concentration of 5% or cold acetonitrile (2:1 v/v).

-

Sample Preparation: Centrifuge the mixture at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein. Transfer the supernatant to a new tube and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

LC Separation:

-

Inject the sample onto the C18 column.

-

Elute the compounds using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

-

MS Detection:

-

Analyze the eluent from the column using the mass spectrometer in positive or negative ion mode.

-

Perform a full scan to detect the theoretical masses of this compound and its expected mono-, di-, and tri-glutathione conjugates.

-

Perform fragmentation analysis (MS/MS) on the detected parent ions to confirm their identity by comparing the fragmentation patterns with known standards or theoretical fragments.

-

Conclusion

The mechanism of action of this compound against fungi is a robust and multi-faceted process centered on the irreversible depletion of cellular glutathione. By acting as a substrate for Glutathione S-Transferases, this compound effectively hijacks the fungal detoxification system, turning it into a pathway for its own toxic activation. The resulting cascade of GSH depletion, inhibition of critical thiol-dependent enzymes, and induction of oxidative stress leads to a comprehensive breakdown of cellular function and, ultimately, cell death. This multi-site activity is a key reason for this compound's enduring effectiveness and low propensity for resistance development, making it a critical tool in disease management. Further research focusing on the specific kinetics and structural interactions with different fungal GST isozymes could provide even deeper insights into its fungicidal action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Fungicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 4. The Role of the Glutathione System in Stress Adaptation, Morphogenesis and Virulence of Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. assets.nationbuilder.com [assets.nationbuilder.com]

- 7. The influence of this compound on the activity of soil microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutathione-dependent biotransformation of the fungicide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Glutathione-dependent biotransformation of the fungicide this compound [agris.fao.org]

- 11. Mechanism of action and fate of the fungicide this compound (2,4,5,6-tetrachloroisophthalonitrile) in biological systems. 2. In vitro reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound induces oxidative stress and reduces enzymatic activities of Na+/K+-ATPase and acetylcholinesterase in gill tissues of marine bivalves - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Cytochrome P450 and Glutathione S-Transferase Confer Metabolic Resistance to SYP-14288 and Multi-Drug Resistance in Rhizoctonia solani [frontiersin.org]

- 14. Spectrophotometric Screening for Potential Inhibitors of Cytosolic Glutathione S-Transferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Glutathione-S-Transferase (GST) activity assay for zooplankton samples [protocols.io]

exploring the carcinogenic potential of chlorothalonil metabolites

An In-depth Technical Guide to the Carcinogenic Potential of Chlorothalonil Metabolites

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a broad-spectrum fungicide, has been the subject of extensive toxicological evaluation due to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2] This classification is primarily based on evidence from animal studies showing the induction of tumors in the kidneys and forestomach of rodents.[3][4][5] The carcinogenic mechanism is complex and not fully elucidated, but it is strongly linked to the biotransformation of this compound into reactive metabolites. This technical guide provides a comprehensive review of the current scientific understanding of the carcinogenic potential of this compound and its principal metabolites, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.

Metabolism of this compound: The Glutathione Conjugation Pathway

The primary metabolic pathway for this compound in mammals involves conjugation with glutathione (GSH), a critical process in the detoxification of xenobiotics.[3][6] This process, however, can also lead to the formation of nephrotoxic and potentially carcinogenic metabolites. The metabolism is initiated in the gastrointestinal tract and liver, where this compound is conjugated with GSH.[3][7] These conjugates are then excreted in the bile and subsequently processed in the kidneys.

In the renal proximal tubules, the glutathione conjugates undergo enzymatic cleavage by γ-glutamyl transpeptidase and dipeptidases to form cysteine S-conjugates.[8] These cysteine conjugates are further metabolized by cysteine-conjugate β-lyase, a key enzyme in this toxification pathway, to produce reactive thiol derivatives (di- and tri-thiols).[3][8] These thiol metabolites are believed to be the ultimate toxicants responsible for the observed kidney damage.[8][9]

Carcinogenic Potential of Parent Compound and Metabolites

Animal studies have consistently demonstrated that chronic exposure to high doses of this compound induces tumors in the kidneys and forestomach of rats and mice.[4] The forestomach tumors are generally considered a result of direct irritation, leading to hyperplasia and subsequent tumor development.[1][3] As humans lack a forestomach, the relevance of these findings is debated, but they indicate a potential for gastrointestinal toxicity.[1] The kidney tumors, however, are considered more relevant and are linked to the metabolic activation pathway.

Proposed Mechanism of this compound-Induced Nephrocarcinogenicity

The prevailing hypothesis for this compound-induced kidney tumors is a non-genotoxic, cytotoxicity-driven mechanism.[9][10] The reactive thiol metabolites generated via the β-lyase pathway are highly cytotoxic.[8] They are thought to inhibit mitochondrial respiration, leading to oxidative stress, cellular necrosis, and damage to the proximal tubular cells.[1][9] This sustained cytotoxicity triggers a compensatory, chronic regenerative cell proliferation.[3][8] The increased rate of cell division enhances the likelihood of spontaneous mutations, which can ultimately lead to the formation of renal tubular adenomas and carcinomas.[1] While this cytotoxicity-driven pathway is considered primary, some studies suggest that this compound and its metabolites may also have a genotoxic component, such as causing DNA strand breaks or oxidative DNA damage, which could contribute to carcinogenesis.[1][4][10]

Quantitative Carcinogenicity Data: this compound

The following table summarizes key findings from long-term carcinogenicity studies in rodents.

| Species/Strain | Sex | Dose (mg/kg bw/day) | Duration | Findings (Tumor Type and Incidence) | Reference |

| Rat / Fischer 344 | M & F | 0, 40, 80, 175 | 27-30 months | Dose-related increase in renal tubular tumors (adenomas & carcinomas) and forestomach tumors (papillomas & carcinomas) at all doses. | [3] |

| Mouse / CD-1 | M | 0, 125, 250, 550 | 24 months | Increased incidence of renal tubular tumors (6/60, 4/60, 5/60 vs. 0/60 in control for low, int., high dose). | [3][8] |

| Mouse / CD-1 | F | 0, 125, 250, 550 | 24 months | No renal tumors observed. | [8] |

| Mouse / CD-1 | M | 1.6, 4.5, 21.3, 91.3 | 2 years | No renal tumors. Slight increase in forestomach tumors at the highest dose. | [8] |

Toxicological Profile of Key Metabolites

SDS-3701 is a significant metabolite found in plants, soil, and ruminants.[11][12] In some assessments, it has been identified as having higher acute and chronic toxicity than the parent compound.[12] However, extensive testing has concluded that SDS-3701 is unlikely to pose a carcinogenic risk to humans due to a lack of genotoxicity in vivo and the absence of carcinogenicity in dedicated animal studies.[11]

| Parameter | Value | Species | Study Type | Basis for Value | Reference |

| ADI | 0-0.008 mg/kg bw | - | - | Overall toxicological profile. | [13][14] |

| ARfD | 0.03 mg/kg bw | Rabbit | Developmental | Early post-implantation loss at 5 mg/kg bw/day. | [11][13][14] |

| NOAEL | 2.5 mg/kg bw/day | Rabbit | Developmental | Based on early post-implantation loss. | [11] |

| LD50 (Oral) | 242–422 mg/kg bw | Rat | Acute | - | [11] |

R611965 is a soil metabolite that can be taken up by crops.[12] Toxicological evaluation has shown it to have a lower order of toxicity compared to the parent this compound.[13] It has not been found to be carcinogenic in rodents and shows no evidence of genotoxicity.[15]

| Parameter | Value (mg/kg bw/day) | Species | Study Type | Basis for Value | Reference |

| NOAEL | 200 | Rat | 2-year Chronic/Carcinogenicity | Bilateral retinal atrophy observed at 500 mg/kg bw/day. | [12][15] |

| NOAEL | 1022 (highest dose tested) | Mouse | 18-month Carcinogenicity | No treatment-related effects observed. | [12] |

| NOAEL | 50 | Dog | 90-day Oral | Reduced body weight gain and watery stools at 500 mg/kg bw/day. | [15] |

Experimental Protocols

The assessment of carcinogenic potential relies on a battery of standardized toxicological studies. Below are representative methodologies for carcinogenicity and genotoxicity testing as cited in the evaluation of this compound.

Long-Term Toxicity and Carcinogenicity Bioassay

This protocol is a generalized representation based on studies conducted on this compound and its metabolites.[3][15]

-

Objective: To evaluate the chronic toxicity and carcinogenic potential of a test substance following long-term dietary administration.

-

Test System: Rodent models, typically Fischer 344 or Sprague-Dawley rats and CD-1 mice (e.g., 60 animals/sex/dose group).

-

Administration: The test substance is incorporated into the diet at various concentrations to achieve target daily intake levels (e.g., 0, 80, 200, 500 mg/kg bw/day). Diet analysis is performed regularly to confirm concentration, homogeneity, and stability.

-

Duration: Typically 18-24 months for mice and 24-30 months for rats.

-

Observations:

-

Clinical: Animals are checked daily for clinical signs of toxicity.

-

Body Weight & Food Consumption: Recorded weekly for the first 13 weeks, then bi-weekly or monthly thereafter.

-

Hematology & Clinical Chemistry: Blood samples are collected at interim periods (e.g., 12 months) and at terminal sacrifice for analysis.

-

Pathology: At termination, all animals undergo a complete necropsy. Organ weights are recorded. A comprehensive list of tissues from all animals is preserved and subjected to histopathological examination by a qualified pathologist.

-

-

Data Analysis: Statistical analysis is performed on survival, body weights, clinical pathology data, organ weights, and tumor incidence to determine dose-response relationships and identify No-Observed-Adverse-Effect Levels (NOAELs).

In Vitro Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard method for evaluating the mutagenic potential of a chemical.

-

Objective: To detect gene mutations (point mutations) induced by a test substance.

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA), which are engineered to detect different types of mutations.

-

Methodology:

-

The assay is conducted with and without an exogenous metabolic activation system (e.g., S9 fraction from rat liver homogenate) to mimic mammalian metabolism.

-

The bacterial tester strains, which require histidine for growth, are exposed to various concentrations of the test substance on a histidine-limited agar plate.

-

Plates are incubated for 48-72 hours.

-

If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to synthesize their own histidine and form visible colonies.

-

-

Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (solvent) control. This compound was not found to be mutagenic in bacterial assays.[3][11]

Conclusion

The carcinogenic potential of this compound is strongly linked to its metabolic activation in the kidneys. The parent compound is considered a likely carcinogen in rodents, primarily through a cytotoxicity-driven mechanism involving the formation of reactive thiol metabolites in the renal proximal tubules.[3][8][10] This leads to chronic cell injury and regenerative proliferation, which in turn increases the risk of tumor formation.[1]

In contrast, the major metabolites SDS-3701 and R611965 have been extensively studied and are not considered carcinogenic.[11][15] SDS-3701, while demonstrating some systemic toxicity, was negative for carcinogenicity and in vivo genotoxicity.[11] R611965 exhibits a significantly lower toxicity profile than the parent compound.[13]

The relevance of the rodent kidney tumors to humans is a subject of ongoing discussion, partly due to potential quantitative differences in the activity of key metabolic enzymes like cysteine-conjugate β-lyase between rats and humans.[3][5] Nonetheless, the data underscore the principle that the toxicological and carcinogenic properties of a parent compound can differ significantly from those of its metabolites, necessitating a thorough evaluation of all major biotransformation products in risk assessment.

References

- 1. Review Article: this compound and Cancer: A Comprehensive Overview | Asian Pacific Journal of Environment and Cancer [waocp.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. waocp.com [waocp.com]

- 5. This compound EXPOSURE AND CANCER INCIDENCE AMONG PESTICIDE APPLICATOR PARTICIPANTS IN THE AGRICULTURAL HEALTH STUDY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What Is Glutathione Conjugation? - Xcode Life [xcode.life]

- 7. Biotransformation of the fungicide chlorthalonil by glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. series.publisso.de [series.publisso.de]

- 10. oehha.ca.gov [oehha.ca.gov]

- 11. fao.org [fao.org]

- 12. fao.org [fao.org]

- 13. apps.who.int [apps.who.int]

- 14. fao.org [fao.org]

- 15. apps.who.int [apps.who.int]

An In-depth Technical Guide to SDS-3701: The Primary Degradation Product of Chlorothalonil

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into SDS-3701 (4-hydroxy-2,5,6-trichloroisophthalonitrile), the principal metabolite of the broad-spectrum fungicide chlorothalonil. The formation, environmental persistence, toxicological profile, and analytical methodologies for SDS-3701 are critical for a complete risk assessment of this compound usage. This document synthesizes current knowledge, presenting quantitative data, detailed experimental workflows, and visual diagrams to facilitate a deeper understanding of this significant compound.

Formation and Environmental Fate

This compound undergoes degradation in the environment, primarily forming SDS-3701 through processes like hydrolysis and aerobic soil metabolism. The rate of degradation and formation is influenced by environmental conditions such as pH and temperature. While this compound degrades relatively quickly in soil, its metabolite SDS-3701 can be significantly more persistent, with residues detected in soil for extended periods (up to 540 days in one study). Furthermore, SDS-3701 has the potential to be absorbed by subsequent crops, making its presence in the food chain a key consideration.

Toxicological Profile

SDS-3701 exhibits a distinct toxicological profile from its parent compound, this compound. Notably, its environmental toxicity is considered to be higher than that of this compound. Regulatory bodies such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) have established specific health-based guidance values for SDS-3701, separate from the parent compound.

Table 1: Comparative Toxicological Endpoints for this compound and SDS-3701

| Parameter | SDS-3701 | This compound | Source |

| Acceptable Daily Intake (ADI) | 0-0.008 mg/kg bw | 0-0.02 mg/kg bw | |

| Acute Reference Dose (ARfD) | 0.03 mg/kg bw | 0.6 mg/kg bw | |

| Acute Oral LD₅₀ (Rat) | 158 mg/kg | >5000 mg/kg bw |

bw: body weight

The data indicates that while this compound has low acute oral toxicity, its metabolite SDS-3701 is significantly more toxic in acute exposures. The lower ADI and ARfD for SDS-3701 reflect a greater concern for long-term and short-term dietary exposure, respectively.

Quantitative Residue Data in Agricultural Commodities

The presence of SDS-3701 has been quantified in numerous agricultural products following the application of this compound. The table below summarizes residue levels from various field trials, providing a comparative view against the parent compound.

Table 2: Residue Levels of this compound and SDS-3701 in Various Commodities

| Commodity | This compound Residue (mg/kg) | SDS-3701 Residue (mg/kg) | Source |

| Water Spinach | < 6.59 (average) | < 0.01 (average) | |

| Pistachio Nutmeat | < 0.01, 0.082, 0.11 | < 0.01 (in all 3 samples) | |

| Rhubarb Stalks | 0.39, 0.55, 2.8 | < 0.02 (in all 3 samples) | |

| Horseradish Roots | 0.031, 0.25, 0.38 | 0.027, 0.14, 0.25 | |

| Bulb Onions | 0.068 - 0.68 (range of 8 samples) | < 0.01 (in 7 samples), 0.026 | |

| Cranberries | 0.79, 3.7 | < 0.01, 0.06 |

These data highlight the variability of metabolite concentration across different crops, influenced by factors such as plant metabolism, application rates, and pre-harvest intervals.

Experimental Protocols for Analysis

The accurate quantification of SDS-3701 residues is essential for regulatory compliance and risk assessment. While specific methods are matrix-dependent, a generalized workflow based on modern analytical techniques is presented below. This protocol is representative of methods used for pesticide residue analysis in food matrices.

Generalized Protocol for SDS-3701 Analysis in Plant Matrices

-

Sample Preparation:

-

Obtain a representative sample of the commodity.

-

Homogenize the sample to ensure uniformity, often after cryogenic freezing to prevent degradation.

-

-

Extraction (QuEChERS Method):

-

Weigh a subs

-

The Fungicide Chlorothalonil and Its Complex Interaction with Soil Microbial Ecosystems: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Chlorothalonil, a broad-spectrum fungicide, has been a cornerstone in agricultural disease management for decades. Its widespread application, however, raises critical questions about its environmental fate and non-target effects, particularly on the intricate and vital soil microbial communities. This technical guide synthesizes foundational research on the multifaceted interactions between this compound and soil microbes, providing a comprehensive overview of its impact on microbial populations, enzymatic activities, and degradation dynamics.

Quantitative Impact of this compound on Soil Microbial Parameters

The application of this compound to soil ecosystems elicits a range of responses from the microbial community. The following tables summarize the quantitative data from key studies, offering a comparative look at the fungicide's effects across different soil types and experimental conditions.

| Microbial Group | Soil Type | This compound Concentration (mg kg⁻¹) | Observed Effect | Time Point | Reference |

| Heterotrophic Bacteria | Loamy Sand | 0.166 - 16.60 | Stimulated growth; 27% to 98% increase | Day 19 | [1] |

| 0.166 - 16.60 | 22% to 47% increase | Day 50 | [1] | ||

| Sandy Loam | 16.60 | 53% increase | - | [1] | |

| Actinobacteria | Loamy Sand | 0.166 - 16.60 | Stimulated growth; 27% to 43% increase | Day 19 | [1] |

| 0.166 - 16.60 | 10% to 64% increase | Day 50 | [1] | ||

| Sandy Loam | 16.60 | 79% increase | - | [1] | |

| Fungi | Loamy Sand & Sandy Loam | 0.166 - 16.60 | Inhibitory effect | - | [1] |

| Culturable Bacteria | Yellow-Brown Loam | 3.0 & 300 | Significantly lower than control | Day 10 & 20 | [2] |

| 3.0 | Recovered to control levels | Day 30 | [2] | ||

| 300 | Still significantly lower than control | Day 30 | [2] | ||

| 300 | Recovered to control levels | Day 60 | [2] |

| Soil Enzyme/Process | Soil Type | This compound Concentration (mg kg⁻¹) | Observed Effect | Reference |

| Dehydrogenase | Loamy Sand & Sandy Loam | - | Potent inhibitor | [1] |

| Unamended Soil | Tenfold field rate | 45-61% decrease | [3] | |

| Catalase | Loamy Sand & Sandy Loam | - | Potent inhibitor | [1] |

| Acid Phosphatase | Loamy Sand & Sandy Loam | - | Potent inhibitor | [1] |

| Alkaline Phosphatase | Loamy Sand & Sandy Loam | - | Variable effects | [1] |

| Urease | Loamy Sand & Sandy Loam | - | Variable effects | [1] |

| Yellow-Brown Loam | 300 | Decreased activity | [2][4] | |

| Saccharase | Yellow-Brown Loam | - | Decreased activity; negatively correlated with concentration | [2][4] |

| Soil Respiration | Yellow-Brown Loam | - | Increased with increasing concentrations | [2][4] |

| Unamended Soil | Tenfold field rate | 6-20% decrease | [3] |

| Parameter | Soil Type | This compound Concentration (mg kg⁻¹) | Value | Reference |

| Half-life (DT₅₀) | Yellow-Brown Loam | 3.0 | 4.82 days | [2][4] |

| Yellow-Brown Loam | 300 | 5.66 days | [2][4] | |

| Unamended & Amended Soil | Higher application rate | 9.1 to 9.5 days | [3] |

Experimental Protocols

The following methodologies are representative of the key experiments conducted to assess the interaction of this compound with soil microbes.

Soil Microcosm Incubation

A common approach to studying the effects of this compound involves laboratory-based soil microcosm experiments.

-

Soil Collection and Preparation : Topsoil (e.g., 0-15 cm) is collected from a relevant field site. The soil is sieved to remove large debris and homogenized. Key soil properties such as pH, organic matter content, and texture are characterized.

-

This compound Application : this compound, often dissolved in a suitable solvent, is applied to the soil samples to achieve a range of concentrations. These typically include a control (no this compound), the recommended field application rate, and multiples of the field rate to simulate potential accumulation.

-

Incubation : The treated soil samples are placed in incubation chambers under controlled temperature and moisture conditions for a specified duration, with periodic sampling.

-

Microbial and Biochemical Analyses : At different time points, subsamples are taken for various analyses as detailed below.

Enumeration of Microbial Populations

Traditional plate counting methods are frequently used to quantify different microbial groups.

-

Serial Dilution : A known weight of soil is suspended in a sterile diluent (e.g., saline solution) and subjected to serial tenfold dilutions.

-

Plating : Aliquots from appropriate dilutions are spread onto selective agar media for different microbial groups (e.g., Nutrient Agar for heterotrophic bacteria, Martin's Medium for fungi, and Gauze's Medium No. 1 for actinobacteria).

-

Incubation and Counting : Plates are incubated under specific conditions, and the resulting colonies are counted to estimate the number of colony-forming units (CFUs) per gram of soil.

Soil Enzyme Activity Assays

The activity of key soil enzymes is determined using spectrophotometric methods.

-

Dehydrogenase Activity : Measured by the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenyl formazan (TPF), which is then extracted and quantified.

-

Phosphatase (Acid and Alkaline) Activity : Determined by measuring the release of p-nitrophenol from p-nitrophenyl phosphate at a specific pH.

-

Urease Activity : Assessed by the quantification of ammonia released from the hydrolysis of urea.

-

Saccharase Activity : Measured by the amount of glucose produced from the hydrolysis of sucrose.

Molecular Analysis of Microbial Community Structure

Polymerase Chain Reaction-Denaturing Gradient Gel Electrophoresis (PCR-DGGE) is a molecular technique used to assess changes in the microbial community structure.

-

Soil DNA Extraction : Total DNA is extracted from soil samples using commercially available kits.

-

PCR Amplification : Specific regions of ribosomal RNA genes (e.g., 16S rRNA for bacteria, 18S or ITS regions for fungi) are amplified using PCR with universal primers.

-

DGGE : The PCR products are separated on a polyacrylamide gel containing a denaturing gradient (e.g., urea and formamide). DNA fragments of the same length but with different sequences will denature at different points in the gradient, resulting in a banding pattern that represents the dominant microbial populations.

This compound Residue Analysis

The dissipation of this compound in soil is monitored using chromatographic techniques.

-

Extraction : this compound residues are extracted from soil samples using an organic solvent (e.g., acetone, hexane).

-

Cleanup : The extract is purified to remove interfering substances.

-

Quantification : The concentration of this compound is determined using Gas Chromatography with an Electron Capture Detector (GC-ECD). The half-life (DT₅₀) is then calculated from the dissipation curve.

Visualizing Key Processes and Workflows

The following diagrams, generated using the DOT language, illustrate important concepts related to the study of this compound-soil microbe interactions.

References

Methodological & Application

Application Notes and Protocols for Chlorothalonil Residue Analysis in Agricultural Products using a Modified QuEChERS Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorothalonil is a broad-spectrum, non-systemic organochlorine fungicide widely used to protect various agricultural products from fungal diseases.[1][2][3] Its extensive use, however, raises concerns about potential residues in food commodities, necessitating robust and reliable analytical methods for monitoring and ensuring food safety. The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method has become a popular technique for multi-residue pesticide analysis in food matrices due to its simplicity and efficiency.[1][4][5][6][7]

However, the analysis of this compound using standard QuEChERS protocols can be challenging. The compound is susceptible to degradation, particularly at the high pH conditions created during the dispersive solid-phase extraction (d-SPE) cleanup step with primary secondary amine (PSA).[8][9] This degradation can lead to significant losses and inaccurate quantification. To address this, modified QuEChERS methods have been developed, primarily involving acidification of the sample matrix to stabilize the this compound molecule throughout the extraction and cleanup process.[8][9]

These application notes provide a detailed protocol for a modified QuEChERS method for the analysis of this compound residues in various agricultural products, followed by instrumental analysis using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes the quantitative data from various studies on the analysis of this compound in different agricultural products using modified QuEChERS methods.

| Agricultural Product | Spiking Level (mg/kg) | Recovery (%) | RSD (%) | LOD (mg/kg) | LOQ (mg/kg) | Analytical Method | Reference |

| Brown Rice | 0.01, 0.1, 0.5 | 79.3 - 104.1 | < 17.9 | 0.003 | 0.01 | GC-MS/MS | [1][2] |

| Mandarin | 0.01, 0.1, 0.5 | 79.3 - 104.1 | < 17.9 | 0.003 | 0.01 | GC-MS/MS | [1][2] |

| Soybean | 0.01, 0.1, 0.5 | 79.3 - 104.1 | < 17.9 | 0.003 | 0.01 | GC-MS/MS | [1][2] |

| Pepper | 0.01, 0.1, 0.5 | 79.3 - 104.1 | < 17.9 | 0.003 | 0.01 | GC-MS/MS | [1][2] |

| Potato | 0.01, 0.1, 0.5 | 79.3 - 104.1 | < 17.9 | 0.003 | 0.01 | GC-MS/MS | [1][2] |

| Cabbage | 0.01, 0.05, 0.2 | 83 - 104 | 0.73 - 7.7 | - | 0.01 | HPLC-MS/MS | [10] |

| Cucumber | 0.01, 0.05, 0.2 | 83 - 104 | 0.73 - 7.7 | - | 0.01 | HPLC-MS/MS | [10] |

| Grape | 0.01, 0.05, 0.2 | 83 - 104 | 0.73 - 7.7 | - | 0.01 | HPLC-MS/MS | [10] |

| Apple | 0.01, 0.05, 0.2 | 83 - 104 | 0.73 - 7.7 | - | 0.01 | HPLC-MS/MS | [10] |

| Courgettes | 0.01, 0.1 | 77 - 110 | < 20 | - | - | GC-MS/MS | [11] |

| Strawberries | 0.01, 0.1 | 77 - 110 | < 20 | - | - | GC-MS/MS | [11] |

| Oranges | 0.01, 0.1 | 77 - 110 | < 20 | - | - | GC-MS/MS | [11] |

| Leeks | 0.01, 0.1 | 77 - 110 | < 20 | - | - | GC-MS/MS | [11] |

| Tomato | 0.01, 0.1 | 77 - 110 | < 20 | - | - | GC-MS/MS | [11] |

Experimental Protocols

This section details the modified QuEChERS protocol for the extraction and cleanup of this compound residues from agricultural products.

1. Materials and Reagents

-

This compound analytical standard

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (FA), 98% or higher

-

Sulfuric acid (H₂SO₄), concentrated

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent (for optional cleanup)

-

C18 sorbent (for optional cleanup)

-

50 mL polypropylene centrifuge tubes

-

Homogenizer

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

2. Sample Preparation

-

Homogenize a representative portion of the agricultural product sample using a high-speed blender or food processor until a uniform consistency is achieved.

-

For high-water-content matrices, store the homogenized sample in a freezer to facilitate subsequent steps.

3. Extraction

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[8]

-

Acidification Step (Crucial for this compound Stability):

-

Add 10 mL of acidified acetonitrile (if using Option B) or pure acetonitrile (if using Option A) to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salts. A common combination is 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing of the sample, solvent, and salts.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

4. Dispersive Solid-Phase Extraction (d-SPE) - Cleanup (Optional but Recommended for Complex Matrices)

Note: Some modified methods for this compound omit the d-SPE step to prevent any potential degradation, especially when using PSA.[8][9] However, for matrices with high levels of interfering compounds, a cleanup step may be necessary.

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing the d-SPE sorbents.

-

A recommended sorbent combination for this compound analysis is 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.[1][2]

-

Vortex the microcentrifuge tube for 30 seconds.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.

5. Final Extract Preparation

-

Take the supernatant from the extraction or d-SPE step.

-

Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

-

The sample is now ready for GC-MS/MS or LC-MS/MS analysis.

Instrumental Analysis

GC-MS/MS Parameters (Example)

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent

-

Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm) or equivalent

-

Inlet Temperature: 280 °C

-

Injection Volume: 1 µL (pulsed splitless)

-

Oven Program: Initial temperature of 70 °C, hold for 2 min, ramp to 180 °C at 25 °C/min, then ramp to 280 °C at 5 °C/min, and hold for 10 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Ionization Mode: Electron Ionization (EI)

-

MS/MS Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound for quantification and confirmation.

LC-MS/MS Parameters (Example)

-

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent

-

Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent[8]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient program to achieve separation of this compound from matrix interferences.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative mode is often preferred for this compound.[8][9]

-

MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound. In APCI negative mode, this compound can undergo in-source conversion to 4-hydroxy-chlorothalonil, which may be the monitored parent ion.[8][9]

Mandatory Visualization

Caption: Modified QuEChERS workflow for this compound residue analysis.

Conclusion

The described modified QuEChERS method provides a robust and reliable approach for the determination of this compound residues in a variety of agricultural products. The critical acidification step effectively minimizes the degradation of this compound, leading to improved accuracy and precision. This method, coupled with sensitive analytical techniques like GC-MS/MS or LC-MS/MS, is well-suited for routine monitoring of this compound residues in food safety and quality control laboratories.

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of Modified QuEChERS Method for this compound Analysis in Agricultural Products Using Gas Chromatography-Mass Spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ikm.org.my [ikm.org.my]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]

- 8. eurl-pesticides.eu [eurl-pesticides.eu]

- 9. EURL | Single Residue Methods | Modified QuEChERS for the Analysis of this compound [eurl-pesticides.eu]

- 10. Simultaneous determination of this compound and its metabolite in fruits and vegetables using modified QuEChERS-high performance liquid chromatography-tandem mass spectrometry [nyxxb.cn]

- 11. A robust GC-MS/MS method for the determination of this compound in fruits and vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Chlorothalonil and its Metabolites in Soil by LC-MS/MS

Abstract

This application note provides a detailed protocol for the simultaneous quantification of the fungicide chlorothalonil and its primary metabolites in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, which includes robust sample preparation techniques such as Solid Phase Extraction (SPE) and QuEChERS, offers high sensitivity and selectivity for environmental monitoring and risk assessment. This document is intended for researchers, scientists, and professionals in the fields of environmental science and analytical chemistry.

Introduction

This compound (2,4,5,6-tetrachloroisophthalonitrile) is a broad-spectrum, non-systemic fungicide widely used in agriculture.[1] Due to its extensive use, concerns have been raised about its environmental fate and the potential contamination of soil and water resources. This compound degrades in soil to form various metabolites, some of which can be more persistent and mobile than the parent compound.[2][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring not only this compound but also its degradation products in soil. This application note details a validated LC-MS/MS method for the quantification of this compound and its key metabolites, such as 4-hydroxy-2,5,6-trichloroisophthalonitrile.[1][4]

Experimental Protocols

Sample Preparation

Two primary extraction and clean-up methods are presented: Solid Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. The choice of method may depend on the specific metabolites of interest and laboratory resources.

1.1. Solid Phase Extraction (SPE) Protocol

This protocol is adapted from established methods for the analysis of this compound and its metabolites in soil.[5][6][7]

1.1.1. Materials

-

Soil sample (air-dried and sieved)

-

Methanol (MeOH), HPLC grade

-

Acetonitrile (ACN), HPLC grade

-

Ultrapure water

-

Formic acid

-

Agilent Bond Elut C18 SPE cartridges (500 mg, 6-mL) or equivalent[6]

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

1.1.2. Extraction

-

Weigh 20 g of homogenized soil into a 50 mL polypropylene centrifuge tube.[6]

-

Add 100 mL of acidified acetone and shake for two hours at room temperature.[6]

-

Centrifuge the sample to separate the soil particles from the extract.

-

Transfer an aliquot of the supernatant for SPE cleanup.

1.1.3. SPE Cleanup

-

Condition the C18 SPE cartridge by passing 3 mL of MeOH followed by 3 mL of ultrapure water.[6]

-

Dilute 2 mL of the soil extract with 10 mL of ultrapure water and load it onto the conditioned SPE cartridge.[6]

-

Wash the cartridge with 2 x 3 mL of 20/80 (v/v) MeOH/ultrapure water to remove interferences.[6]

-

Elute the analytes with 4 mL of MeOH into a clean collection tube.[6]

-

Add 1 mL of 0.1% formic acid in ultrapure water as a keeper.[6]

-

Concentrate the eluate to a final volume of 1-2 mL using a gentle stream of nitrogen.[6]

-

Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[6]

1.2. QuEChERS Protocol

This protocol is a modified approach suitable for a broad range of this compound metabolites.[7]

1.2.1. Materials

-

Soil sample (air-dried and sieved)

-

Acetonitrile (ACN) with 1% acetic acid

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB)

-

Centrifuge tubes (50 mL and 15 mL)

-

Vortex mixer

-

Centrifuge

1.2.2. Extraction

-

Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

-

Add 10 mL of ACN with 1% acetic acid.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Shake vigorously for 1 minute and centrifuge.

1.2.3. Dispersive SPE (d-SPE) Cleanup

-

Transfer an aliquot of the supernatant to a 15 mL d-SPE tube containing a mixture of PSA, C18, and GCB sorbents.

-

Vortex for 1 minute and centrifuge.

-

The resulting supernatant is ready for LC-MS/MS analysis, after filtration if necessary.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

-

Column: Phenomenex Kinetex Polar C18 (100 × 4.6 mm, 2.6 µm) or equivalent[8]

-

Mobile Phase A: 2 mM ammonium acetate in water[9]

-

Mobile Phase B: Acetonitrile[9]

-

Flow Rate: 0.7 mL/min[9]

-

Injection Volume: 20 µL[8]

-

Column Temperature: 40 °C[9]

-

Gradient:

-

0-0.5 min, 20% B

-

0.5-4 min, 20% to 80% B

-

4-6 min, 80% B

-

6-7 min, 80% to 20% B

-

7-9 min, 20% B

-

2.2. Mass Spectrometry Conditions

-

Ion Source: Electrospray Ionization (ESI) in negative mode[8][10]

-

Ionization Mode: Negative

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

Key Parameters: Optimized for each specific instrument and analyte.

Quantitative Data

The performance of the method should be validated by assessing parameters such as linearity, limit of quantification (LOQ), limit of detection (LOD), accuracy (recoveries), and precision (relative standard deviation, RSD). The following table summarizes typical performance data from published methods.

| Analyte | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |

| This compound | 5 | 85-110 | < 15 | [6] |

| 4-hydroxy-2,5,6-trichloroisophthalonitrile | 0.5 | 84-115 | < 10 | [7] |

| 1,3-dicarbamoyl-2,4,5,6-tetrachlorobenzene | 0.02 | 80-95 | < 15 | [4] |